molecular formula C15H11ClN2O B1232099 (4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 339103-69-4

(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B1232099
CAS No.: 339103-69-4
M. Wt: 270.71 g/mol
InChI Key: CKXLDTVCXCLZQJ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is a chemical compound with the molecular formula C15H11ClN2O. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves the condensation of 4-chlorobenzoyl chloride with 7-methylimidazo[1,2-a]pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is unique due to the presence of the 7-methyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

(4-chlorophenyl)-(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-6-7-18-13(9-17-14(18)8-10)15(19)11-2-4-12(16)5-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXLDTVCXCLZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396276
Record name 8K-420S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339103-69-4
Record name 8K-420S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-CHLOROPHENYL)(7-METHYLIMIDAZO(1,2-A)PYRIDIN-3-YL)METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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